(Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
(Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution, where a piperazine derivative reacts with the thiazole intermediate.
Formation of the Benzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 3,4-dimethoxybenzaldehyde under basic conditions to form the benzylidene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiazole ring.
Reduction: Reduction reactions could target the benzylidene group, converting it to a benzyl group.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be studied for its potential as a therapeutic agent.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their function. The piperazine moiety may enhance binding affinity to certain targets, while the benzylidene group could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
- (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-ethylpiperazin-1-yl)thiazol-4(5H)-one
- (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)oxazol-4(5H)-one
Uniqueness
The uniqueness of (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one lies in its specific combination of functional groups, which may confer distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and binding affinity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-27-18-9-8-16(14-19(18)28-2)15-20-21(26)23-22(29-20)25-12-10-24(11-13-25)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGZPEOXZROKIB-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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